molecular formula C12H16N2O2 B2731476 N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide CAS No. 2411194-51-7

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide

Cat. No.: B2731476
CAS No.: 2411194-51-7
M. Wt: 220.272
InChI Key: BRPYBVFEGKHZMK-UHFFFAOYSA-N
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Description

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide is a chemical compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a pyridine ring substituted with a hydroxyethyl and a methyl group, linked to a prop-2-enamide moiety.

Properties

IUPAC Name

N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-12(16)13-7-10-5-6-11(9(3)15)8(2)14-10/h4-6,9,15H,1,7H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPYBVFEGKHZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)C=C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)-6-methylpyridine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

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